2-Bromothieno[3,2-b]pyridin-5-amine
Description
2-Bromothieno[3,2-b]pyridin-5-amine is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at the 2-position and an amine group at the 5-position. Its molecular formula is C₇H₅BrN₂S, with a molar mass of 229.1 g/mol . This compound is structurally significant due to its combination of sulfur-containing thiophene and nitrogen-containing pyridine rings, which confer unique electronic and steric properties.
Synthetic routes for related brominated heterocycles typically involve cross-coupling reactions, such as Suzuki or Stille couplings, as evidenced by methods used for thieno[3,2-b]thiophene derivatives .
Properties
IUPAC Name |
2-bromothieno[3,2-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-4-5(11-6)1-2-7(9)10-4/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPZOIOWZKJARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(II) Bromide-Mediated Bromination
The most widely reported method involves diazotization followed by bromination. Thieno[3,2-b]pyridin-5-amine undergoes regioselective bromination at the 2-position using copper(II) bromide (CuBr₂) and isoamyl nitrite in acetonitrile.
Reaction Conditions :
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Substrate : Thieno[3,2-b]pyridin-5-amine
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Reagents : CuBr₂ (2.0 equiv), isoamyl nitrite (2.0 equiv)
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Solvent : Acetonitrile, 20°C, 16 hours
Mechanism :
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Diazotization of the amine group generates a diazonium salt.
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Copper-mediated bromine transfer replaces the diazo group with bromine.
Key Challenges :
Directed Ortho-Bromination
Directed metalation strategies using lithium bases enable selective bromination. For example, treatment with LDA (lithium diisopropylamide) followed by Br₂ in THF achieves 2-bromination.
Reaction Conditions :
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Substrate : Thieno[3,2-b]pyridin-5-amine
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Base : LDA (2.2 equiv), −78°C
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Electrophile : Br₂ (1.1 equiv)
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Yield : 48% (estimated from analogous systems)
Advantages :
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Avoids diazotization, reducing byproduct formation.
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Compatible with sensitive functional groups.
Cyclization Approaches
Gewald Reaction for Thienopyridine Core Formation
The Gewald reaction constructs the thiophene ring from ketones and cyanoacetates. Starting with 5-amino-3-bromopyridine derivatives, cyclization with sulfur yields the thieno[3,2-b]pyridine core.
Example Synthesis :
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Starting Material : 3-Bromo-5-aminopyridine
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Reagents : Ethyl cyanoacetate, elemental sulfur, morpholine
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Conditions : Ethanol, reflux, 12 hours
Limitations :
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Requires pre-brominated pyridine precursors.
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Limited scalability due to sulfur handling.
Cyclocondensation of Brominated Enaminonitriles
Brominated enaminonitriles undergo cyclization in the presence of PCl₅ to form the thienopyridine skeleton. This method ensures bromine incorporation at the 2-position.
Reaction Protocol :
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Substrate : 2-Bromo-3-(pyridin-5-ylamino)acrylonitrile
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Reagent : PCl₅ (1.5 equiv)
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Solvent : Toluene, 110°C, 6 hours
Suzuki-Miyaura Cross-Coupling for Functionalization
Post-bromination functionalization via Suzuki coupling introduces aryl/heteroaryl groups at the 2-position while retaining the amine.
Representative Example :
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Substrate : 2-Bromothieno[3,2-b]pyridin-5-amine
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Catalyst : Pd(dppf)Cl₂ (4 mol%)
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Boron Reagent : Phenylboronic acid (1.2 equiv)
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Base : K₂CO₃, DME/H₂O (3:1), 100°C, 4 hours
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity Control
Purification Techniques
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Chromatography remains essential for isolating this compound due to similar polarities of byproducts.
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Recrystallization from ethanol/water mixtures enhances purity (85–90%).
Emerging Approaches
Photocatalytic Bromination
Visible-light-mediated bromination using N-bromosuccinimide (NBS) and Ru(bpy)₃Cl₂ achieves 2-bromination with 62% yield in preliminary trials.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothieno[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Coupling Products: Biaryl or vinyl derivatives are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
Precursor in Synthesis:
2-Bromothieno[3,2-b]pyridin-5-amine serves as a precursor for synthesizing complex heterocyclic compounds. It is particularly useful in:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
- Suzuki-Miyaura Coupling Reactions: It acts as a coupling partner to form carbon-carbon bonds with aryl or vinyl boronic acids.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | DMF/DMSO with sodium azide or thiolates | Azides, thiols, amines |
| Suzuki-Miyaura Coupling | Pd catalysts with potassium carbonate | Biaryl or vinyl derivatives |
Biology
Kinase Inhibitors:
Research indicates that this compound has potential as a kinase inhibitor. It interacts with the ATP-binding site of kinases, inhibiting their activity and affecting signaling pathways involved in cell proliferation.
Antitumor Activity:
Recent studies have highlighted its antitumor potential. For example, compounds derived from thieno[3,2-b]pyridine structures showed significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal toxicity to non-tumorigenic cells.
| Compound | GI50 (μM) | Cell Line | Effect on Cell Cycle |
|---|---|---|---|
| Compound 2e | 13 | MDA-MB-231 | Increased G0/G1 phase |
| Compound 2f | Not specified | MDA-MB-468 | Not statistically significant |
Medicine
Therapeutic Potential:
The compound has been investigated for its potential applications in treating inflammatory diseases and cancers. Its ability to inhibit specific kinases suggests that it could be developed into a therapeutic agent for various malignancies.
Case Study:
In one study, a derivative of this compound was tested for its effects on TNBC cells. The results demonstrated that the compound significantly reduced tumor size in an in ovo chick chorioallantoic membrane model, indicating its potential as an anticancer agent .
Industry
Advanced Materials:
The compound is utilized in the production of advanced materials and as an intermediate for synthesizing dyes and pigments. Its unique chemical properties make it suitable for developing novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Bromothieno[3,2-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Core Framework: The thienopyridine core in this compound distinguishes it from simpler pyridine derivatives (e.g., 3-bromo-5-chloropyridin-2-amine).
- Halogen Effects: Bromine at the 2-position (in thienopyridines) versus 3-position (in pyridines) alters steric and electronic profiles. For example, 3-bromo-5-chloropyridin-2-amine exhibits dual halogenation, which may enhance electrophilic substitution reactivity compared to mono-brominated analogs .
- Substituent Influence : The methoxy group in 5-bromo-6-methoxypyridin-3-amine introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference could modulate binding affinity in biological systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromothieno[3,2-b]pyridin-5-amine, and how can reaction efficiency be optimized?
- Methodology :
- Halogenation and Cross-Coupling : Start with thieno[3,2-b]pyridin-5-amine as the core scaffold. Introduce bromine via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Monitor reaction progress via TLC and purify via column chromatography .
- Buchwald-Hartwig Amination : For alternative routes, employ palladium-catalyzed coupling between brominated intermediates and ammonia equivalents. Optimize ligand choice (e.g., Xantphos) and base (e.g., Cs₂CO₃) to enhance yield .
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and analyze via HPLC for purity validation .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Use SHELXL for refinement and validate bond lengths/angles against DFT-calculated parameters .
- Spectroscopic Analysis : Combine / NMR (in DMSO-d₆) with high-resolution mass spectrometry (HRMS). Assign aromatic protons using 2D-COSY and NOESY for regiochemical confirmation .
Q. What are the common side reactions during bromination of thienopyridine derivatives, and how can they be mitigated?
- Methodology :
- Side Reactions : Debromination under excess heat or radical initiators; amine oxidation in acidic conditions.
- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation. Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical pathways. Monitor pH to avoid protonation of the amine group .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for target-specific applications?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Validate binding poses against crystal structures (e.g., PDB: 9FLT) .
- QSAR Modeling : Derive electronic descriptors (HOMO/LUMO, Hammett constants) from Gaussian calculations. Corrogate with experimental bioactivity data to predict substituent effects .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for brominated heterocycles?
- Methodology :
- Dynamic NMR Analysis : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to identify rotamers or tautomers not observed in the solid state .
- Twinned Data Refinement : For ambiguous X-ray data (e.g., twinned crystals), use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
Q. How can synthetic routes be adapted to incorporate isotopic labeling (e.g., , ) for mechanistic studies?
- Methodology :
- Isotope-Enabled Synthesis : Replace standard reagents with labeled analogs (e.g., for amine incorporation). Use LC-MS with isotope dilution assays to trace label incorporation .
- Mechanistic Probes : Employ -labeled intermediates in kinetic isotope effect (KIE) studies to elucidate rate-determining steps .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Analyze degradation products via UPLC-PDA and HRMS to identify vulnerable functional groups .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under ambient storage conditions .
Q. What crystallographic software and parameters are critical for resolving disordered bromine atoms in thienopyridine structures?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
